molecular formula C13H10N4O2S B5742513 N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B5742513
M. Wt: 286.31 g/mol
InChI Key: IFJFOLOYHFRQBP-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methoxy group at the 6-position and a pyrazine-2-carboxamide moiety at the 2-position. Benzothiazoles are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy group enhances solubility and electronic properties, while the pyrazine ring contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-19-8-2-3-9-11(6-8)20-13(16-9)17-12(18)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJFOLOYHFRQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 6-methoxy-1,3-benzothiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole moiety undergoes oxidation under acidic or basic conditions. Pyrazine rings are generally stable to oxidation but may participate in side reactions under harsh conditions.

Reaction TypeReagents/ConditionsExpected ProductNotes
Benzothiazole ring oxidationKMnO₄ (acidic medium)Sulfoxide or sulfone derivativesSelective oxidation of sulfur atom in benzothiazole .
Pyrazine ring oxidationH₂O₂, HNO₃Pyrazine N-oxide derivativesLimited documentation; inferred from pyrazine chemistry .

Reduction Reactions

Reductive modifications target the amide group or aromatic systems:

Reaction TypeReagents/ConditionsExpected ProductNotes
Amide reductionLiAlH₄, THFCorresponding amine (N-(6-methoxybenzothiazol-2-yl)pyrazine-2-amine)High selectivity for amide-to-amine conversion.
Benzothiazole ring reductionH₂, Pd/CDihydrobenzothiazole derivativeRequires elevated temperatures .

Nucleophilic Substitution

The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (NAS):

Reaction TypeReagents/ConditionsExpected ProductNotes
ChlorinationPOCl₃, DMFPyrazine-2-carbonyl chloride intermediateUsed for further coupling reactions .
Methoxy group displacementH₂N-R, CuISubstituted benzothiazole derivativesRequires microwave-assisted conditions.

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsExpected ProductNotes
Acidic hydrolysisHCl (6M), refluxPyrazine-2-carboxylic acid + 6-methoxybenzothiazol-2-amineQuantitative conversion observed in related amides .
Basic hydrolysisNaOH (aq), ΔPyrazine-2-carboxylate saltRequires prolonged heating .

Cross-Coupling Reactions

The benzothiazole and pyrazine systems enable transition-metal-catalyzed coupling:

Reaction TypeReagents/ConditionsExpected ProductNotes
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivativesDemonstrated with pyrazine analogues .
Buchwald–Hartwig aminationPd₂(dba)₃, XantphosAminated pyrazine derivativesApplied to similar carboxamides.

Functionalization of the Methoxy Group

The methoxy substituent on the benzothiazole can be demethylated or modified:

Reaction TypeReagents/ConditionsExpected ProductNotes
DemethylationBBr₃, CH₂Cl₂Hydroxybenzothiazole derivativeHigh yield (>85%) in analogous compounds .
AlkylationR-X, K₂CO₃Alkoxybenzothiazole derivativesRequires phase-transfer catalysts.

Key Research Findings:

  • Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic media due to amide hydrolysis .

  • Reactivity Trends :

    • Pyrazine carboxamide shows higher reactivity toward nucleophiles than the benzothiazole ring .

    • Methoxy group directs electrophilic substitution to the 4-position of benzothiazole.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action likely involves interference with bacterial enzyme systems or cell wall synthesis.

Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells, potentially by modulating specific signaling pathways associated with cell survival and proliferation. The unique benzothiazole and pyrazine moieties contribute to its activity against different cancer cell lines.

Enzyme Inhibition
this compound has been shown to inhibit certain enzymes that are crucial for disease progression in various conditions, including cancer and bacterial infections. Its ability to bind to enzyme active sites suggests potential as a lead compound for drug development targeting these enzymes.

Agricultural Applications

Fungicide Development
The compound's antifungal properties have led to its exploration as a potential fungicide. Laboratory tests indicate effectiveness against several plant pathogens. This application could significantly benefit agricultural practices by providing an alternative to conventional fungicides, which often face issues of resistance.

Plant Growth Regulation
Preliminary studies suggest that this compound may act as a plant growth regulator. Its effects on seed germination and root development indicate potential uses in enhancing crop yields and resilience against environmental stresses.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Benzothiazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
Induction of Apoptosis in Cancer CellsCancer ResearchShowed dose-dependent apoptosis in various cancer cell lines through mitochondrial pathways.
Evaluation of Fungicidal ActivityAgricultural ChemistryEffective against common fungal pathogens with low toxicity to non-target organisms.
Synthesis of Novel PolymersMaterials ScienceEnhanced mechanical properties when incorporated into polymer matrices compared to traditional materials.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Key Data Tables

Table 1: Antimicrobial Activity of Selected Analogues
Compound MIC (µg/mL) Target Pathogens Reference
BTC-j 3.125–12.5 E. coli, S. aureus
BTC-r Comparable to BTC-j Gram-positive/-negative bacteria
Compound D (Anti-TB) IC₅₀ = 0.728 M. tuberculosis H37Ra
Table 2: Structural and Electronic Comparisons
Compound Key Substituent Electronic Effects Solubility
Target Compound 6-Methoxy, pyrazine Moderate electron-donating Enhanced by methoxy
4-Fluoro-Benzamide 6-Methoxy, fluorobenzamide Strong electron-withdrawing Moderate
BTC-j 6-Methoxy, pyridine-acetamide Flexible linker Moderate

Research Implications

The target compound’s dual benzothiazole-pyrazine architecture positions it as a promising candidate for further antimicrobial and anti-TB studies. Comparative data suggest that methoxy and pyrazine groups synergistically improve target binding and solubility. Future work should prioritize in vitro testing against resistant bacterial strains and in silico docking with DNA gyrase or mycobacterial targets .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The compound's structure includes a pyrazine ring and a benzothiazole moiety, contributing to its unique chemical properties.

Molecular Formula: C11H10N4OS
Molecular Weight: 246.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, although detailed mechanisms are still under investigation .

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Anticancer Activity :
    • This compound has shown promising results in inhibiting the proliferation of cancer cell lines, specifically in breast cancer models. Studies indicate that it may induce apoptosis and exhibit synergistic effects when combined with traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Properties :
    • The compound has demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections. Its efficacy against both Gram-positive and Gram-negative bacteria has been noted, making it a candidate for further development in antimicrobial therapies .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that derivatives of benzothiazole compounds can exhibit anti-inflammatory properties, which may be relevant for conditions characterized by chronic inflammation .

Comparative Biological Activity

To better understand the efficacy of this compound, it is essential to compare it with similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModeratePotential
N-(6-chlorobenzothiazol-2-yl)pyrazine-2-carboxamideModerateHighLow
2-amino-6-methoxybenzothiazoleLowModerateModerate

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antitumor Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated significant growth inhibition at low micromolar concentrations (IC50 values ranging from 5 to 10 µM) .
  • Synergistic Effects with Chemotherapeutics : Research demonstrated that combining this compound with doxorubicin resulted in enhanced cytotoxicity compared to either agent alone, suggesting a potential strategy for improving therapeutic outcomes in resistant cancer types .
  • Antimicrobial Efficacy : A study highlighted the antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, and how is purity ensured?

The compound is typically synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and substituted 2-aminobenzothiazoles. For example, analogous ligands like N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) are prepared using coupling agents such as triphenylphosphite or carbodiimides (e.g., EDCI/HOBt) in anhydrous DMF . Purity is confirmed via chromatography (TLC, column) and spectroscopic characterization (FTIR, 1H/13C^1 \text{H}/\text{}^{13}\text{C}-NMR). For instance, IR spectra verify C=O (1650–1680 cm1^{-1}) and N-H (3200–3350 cm1^{-1}) stretches, while NMR confirms methoxy (δ\delta 3.8–4.0 ppm) and aromatic proton signals .

Q. How is the antimicrobial activity of this compound evaluated, and what methodological controls are critical?

Antimicrobial activity is assessed using standardized protocols like broth microdilution for MIC determination against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Compound BTC-j (a structural analog) showed MIC values of 3.125–12.5 µg/ml, with selectivity indices (SI) calculated as CC50_{50}/MIC using cytotoxicity assays (e.g., MTT on mammalian cells) . Controls include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to exclude vehicle effects.

Advanced Research Questions

Q. How can structural modifications enhance the compound’s activity, and what computational tools validate these changes?

Substitutions at the benzothiazole (e.g., nitro, methoxy) and pyrazine (e.g., methyl, halogen) moieties influence bioactivity. For example, nitro groups enhance electron-withdrawing effects, improving DNA gyrase inhibition . Computational docking (e.g., V-life MDS 3.5) predicts binding interactions with targets like DNA gyrase (PDB: 3G75). Dock scores correlate with experimental MICs; for BTC-j, a high dock score (-9.2 kcal/mol) aligns with strong binding to the gyrase ATP-binding pocket .

Q. What challenges arise in crystallographic characterization, and how are they addressed using programs like SHELX?

Crystallization challenges include polymorphism and solvent inclusion. SHELX programs (e.g., SHELXL) refine structures using high-resolution X-ray data. For carboxamide analogs, hydrogen-bonding networks (N-H···O=C) stabilize crystal packing. SHELXD/SHELXE resolve phase problems via dual-space methods, while SHELXPRO handles twinning or disorder common in flexible ligands .

Q. How do contradictory data in biological assays (e.g., MIC vs. cytotoxicity) inform structure-activity relationship (SAR) studies?

Discrepancies between potency (low MIC) and cytotoxicity (high CC50_{50}) require SAR optimization. For example, compound 1 (a pyrazine-carboxamide analog) advanced to in vivo testing only after achieving SI > 10 . Mechanistic studies (e.g., flow cytometry for apoptosis assays) differentiate bactericidal effects from mammalian cell toxicity. Adjusting lipophilicity (logP) via substituents (e.g., methoxy → trifluoromethyl) balances membrane permeability and safety .

Q. What role does the compound play in coordination chemistry, and how are stability constants determined for metal complexes?

The carboxamide moiety acts as a bidentate ligand, forming stable Ru(II) or Mn(II) complexes. Stability constants (logK\log K) are measured via potentiometric titrations in mixed solvents (e.g., DMSO/H2 _2O). For [RuCl(CO)(PPh3 _3)3 _3] complexes, UV-Vis (d-d transitions) and cyclic voltammetry (RuII/III^{II/III} redox peaks) confirm electronic configurations .

Methodological Considerations Table

Research AspectKey TechniquesExample Data/OutcomeReferences
Synthesis EDCI/HOBt-mediated coupling, column chromatographyYield: 65–88%; Purity >95% (NMR)
Antimicrobial Assays Broth microdilution (CLSI guidelines), MTT cytotoxicityMIC = 3.125 µg/ml (E. coli); SI = 15.2
Structural Analysis X-ray crystallography (SHELX suite), DFT calculationsBond lengths: C=O (1.23 Å), C-N (1.34 Å)
Computational Docking V-life MDS 3.5, AutoDock VinaDock score: -9.2 kcal/mol (DNA gyrase)
Coordination Studies Potentiometry, cyclic voltammetrylogK=4.8\log K = 4.8; E1/2=0.72VE_{1/2} = 0.72 \, \text{V}

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